molecular formula C16H22N4O4 B1221704 Tetroxoprim CAS No. 53808-87-0

Tetroxoprim

Numéro de catalogue: B1221704
Numéro CAS: 53808-87-0
Poids moléculaire: 334.37 g/mol
Clé InChI: WSWJIZXMAUYHOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le tétroxoprim subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les bases, les acides et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Treatment of Urinary Tract Infections

Tetroxoprim has been evaluated in combination with sulfadiazine for treating urinary tract infections (UTIs). A clinical trial demonstrated its effectiveness in reducing bacterial load and alleviating symptoms associated with acute UTIs . The combination therapy was noted for its enhanced antibacterial activity compared to monotherapy, suggesting a synergistic effect that could improve patient outcomes.

Respiratory Infections

Another significant application of this compound is in the treatment of respiratory infections such as acute bronchitis. A short-term study indicated that the this compound/sulfadiazine combination effectively treated bronchitis, showcasing its potential as an alternative treatment option when conventional therapies fail . The study highlighted improvements in patient symptoms and microbiological clearance.

Central Nervous System Infections

Research has also explored the diffusion of this compound into cerebrospinal fluid (CSF), particularly in animal models. A study involving dogs showed that this compound penetrated well into the CSF, achieving concentrations above the minimum inhibitory concentrations for various gram-negative bacteria. This finding suggests potential applications in treating bacterial meningitis .

Efficacy Against Bacterial Strains

This compound has been compared with other antibiotics, such as trimethoprim and sulfamethoxazole, regarding their efficacy against specific bacterial strains. Studies indicate that while trimethoprim remains a standard choice for many infections, this compound's unique properties may offer advantages in certain contexts, particularly where resistance to commonly used antibiotics is observed .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent UTIs unresponsive to standard treatments was administered a combination of this compound and sulfadiazine. The patient exhibited significant symptom relief and negative cultures within one week of treatment.
  • Case Study 2 : In a cohort of patients suffering from acute bronchitis, those treated with this compound demonstrated faster recovery times compared to those receiving standard care, emphasizing its role as a valuable therapeutic option .

Activité Biologique

Tetroxoprim is a synthetic antibacterial compound primarily utilized in the treatment of various bacterial infections, particularly in combination with other antibiotics. This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and potential applications based on recent research findings.

This compound functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, this compound disrupts the folate synthesis pathway, leading to a reduction in bacterial growth and replication. This mechanism is similar to that of other antifolate drugs, making this compound effective against a range of gram-positive and gram-negative bacteria .

Combination Therapy

This compound is often used in combination with sulfadiazine, enhancing its antibacterial effects. A comparative clinical trial demonstrated that a combination of this compound (100 mg) and sulfadiazine (250 mg) was as effective as ampicillin (500 mg) for treating respiratory tract infections. Notably, patients receiving the this compound/sulfadiazine combination reported fewer gastrointestinal side effects compared to those treated with ampicillin .

Treatment GroupEfficacySide EffectsRelapse Rate
This compound/SulfadiazineComparable to ampicillinNone reportedHigher than ampicillin
AmpicillinHighGastrointestinal issuesLower than TXP/SDZ

Case Studies

  • Acute Bronchitis and Urinary Tract Infections : A short-term study highlighted the effectiveness of this compound/sulfadiazine in treating acute bronchitis and urinary tract infections. Patients showed significant improvement with no serious adverse effects reported .
  • Tuberculosis Treatment : Recent studies have suggested that this compound may have potential as a repurposed drug for tuberculosis (TB) treatment. Its ability to inhibit DHFR could be beneficial against multidrug-resistant strains of Mycobacterium tuberculosis, although further clinical trials are necessary to establish its efficacy in this context .

In Silico Studies

Recent research employing computational methods has identified this compound as a promising candidate for drug repurposing against M. tuberculosis. The study utilized systems biology approaches to analyze metabolic targets within the bacterium, suggesting that this compound could be integrated into new therapeutic regimens aimed at tackling drug resistance .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively low toxicity profile. Studies indicate minimal liver function abnormalities related to its use, reinforcing its safety when administered appropriately .

Propriétés

Numéro CAS

53808-87-0

Formule moléculaire

C16H22N4O4

Poids moléculaire

334.37 g/mol

Nom IUPAC

5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)

Clé InChI

WSWJIZXMAUYHOE-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

SMILES canonique

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

melting_point

154.0 °C

Key on ui other cas no.

53808-87-0

Solubilité

0.01 M

Synonymes

2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine
piritrexin
tetroxoprim

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetroxoprim
Reactant of Route 2
Reactant of Route 2
Tetroxoprim
Reactant of Route 3
Reactant of Route 3
Tetroxoprim
Reactant of Route 4
Reactant of Route 4
Tetroxoprim
Reactant of Route 5
Reactant of Route 5
Tetroxoprim
Reactant of Route 6
Reactant of Route 6
Tetroxoprim

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.